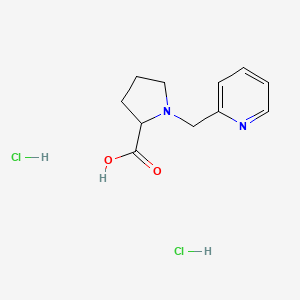

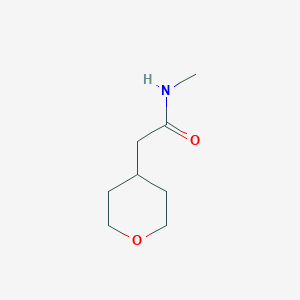

N-methyl-2-(oxan-4-yl)acetamide

説明

“N-methyl-2-(oxan-4-yl)acetamide” is a chemical compound. Its IUPAC name is 2-methoxy-N-tetrahydro-2H-pyran-4-ylacetamide . The molecular weight of this compound is 173.21 .

Synthesis Analysis

The synthesis of similar compounds, such as N-cyanoacetamides, has been discussed in the literature . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Molecular Structure Analysis

The InChI code for “N-methyl-2-(oxan-4-yl)acetamide” is 1S/C8H15NO3/c1-11-6-8(10)9-7-2-4-12-5-3-7/h7H,2-6H2,1H3,(H,9,10) .

Physical And Chemical Properties Analysis

“N-methyl-2-(oxan-4-yl)acetamide” is a solid compound . Its molecular weight is 173.21 .

科学的研究の応用

Cyanoacetylation Reactions

N-methyl-2-(oxan-4-yl)acetamide can serve as a precursor in cyanoacetylation reactions. These reactions involve the addition of cyano groups to organic molecules. Specifically, N-methyl-2-(oxan-4-yl)acetamide can react with alkyl cyanoacetates to yield cyanoacetamide derivatives. These compounds are valuable intermediates for synthesizing heterocyclic structures, which find applications in drug discovery and materials science .

Medicinal Chemistry

Researchers have explored the biological activities of cyanoacetamide derivatives. N-methyl-2-(oxan-4-yl)acetamide falls into this category. Its active hydrogen at the C-2 position allows it to participate in various condensation and substitution reactions. By modifying the cyanoacetamide scaffold, scientists aim to develop chemotherapeutic agents and other bioactive compounds .

Pharmaceutical Testing

N-methyl-2-(oxan-4-yl)acetamide is used as a reference standard in pharmaceutical testing. High-quality standards are essential for accurate results in drug development and quality control .

Asymmetric Vibrational Activation

Ab-initio molecular simulations have revealed an interesting phenomenon in N-methyl acetamide. Due to the favorable disposition of the orthogonal σ–π system in the carboxamide moiety, perturbing the CO site generates an asymmetric vibrational activation effect. This finding has implications for understanding molecular dynamics and reactivity .

Quinoline Schiff Base Derivatives

In the context of diabetes research, quinoline Schiff base derivatives containing N-methyl-2-(oxan-4-yl)acetamide have been evaluated. Some of these derivatives exhibit promising activity against type II diabetes. For example, (E)-N′-(2,5-dihydroxybenzylidene)quinoline-6-carbohydrazide and related compounds show potential as antidiabetic agents .

特性

IUPAC Name |

N-methyl-2-(oxan-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9-8(10)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBNJEVLRPPQRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2550452.png)

![5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2550455.png)

![4-(5-{[(4-chloro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-methylbenzamide](/img/structure/B2550456.png)

![3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550457.png)

![5-(3-chloro-4-methylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2550459.png)